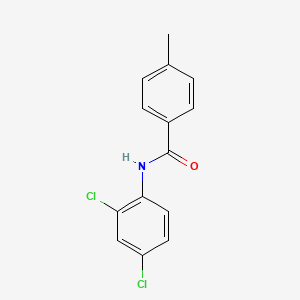

N-(2,4-dichlorophenyl)-4-methylbenzamide

Description

Properties

Molecular Formula |

C14H11Cl2NO |

|---|---|

Molecular Weight |

280.1 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-4-methylbenzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-13-7-6-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |

InChI Key |

AOPZCKMJHCBKTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 2,4 Dichlorophenyl 4 Methylbenzamide

Established Synthetic Pathways for Benzamide (B126) Formation

The construction of the amide linkage in N-(2,4-dichlorophenyl)-4-methylbenzamide is typically accomplished by reacting a derivative of 4-methylbenzoic acid with 2,4-dichloroaniline (B164938). The specific strategy employed often depends on factors such as desired yield, scale, and available starting materials.

Amidation Reactions and Coupling Strategies

The most prevalent method for synthesizing this compound involves the acylation of 2,4-dichloroaniline with an activated form of 4-methylbenzoic acid, most commonly 4-methylbenzoyl chloride. This is a classic example of the Schotten-Baumann reaction, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acid chloride. organic-chemistry.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. orgsyn.org

Alternatively, direct condensation of 4-methylbenzoic acid and 2,4-dichloroaniline can be achieved using coupling agents. numberanalytics.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach avoids the need to first synthesize the more reactive acid chloride. youtube.comyoutube.com A variety of coupling agents have been developed to facilitate amide bond formation with high efficiency. numberanalytics.comresearchgate.net Some modern methods even utilize photoredox/nickel dual catalysis to couple aryl halides with formamide (B127407), offering a sustainable route to benzamides. acs.orgacs.org

| Coupling Reagent | Abbreviation | Activation Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Forms a highly reactive O-acylisourea intermediate. | Widely used, inexpensive; byproduct (dicyclohexylurea) can be difficult to remove. | youtube.comresearchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Forms a highly reactive O-acylisourea intermediate. | Water-soluble byproduct, simplifying purification. Often used with HOBt to suppress side reactions. | reddit.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms an active ester with the carboxylic acid. | Highly efficient but has raised safety concerns. | researchgate.net |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms an active ester, with the HOBt moiety accelerating the reaction and minimizing racemization. | Very effective for difficult couplings, including sterically hindered substrates. | numberanalytics.comreddit.com |

Precursor Synthesis and Derivatization

The successful synthesis of this compound is contingent on the availability and purity of its precursors: 2,4-dichloroaniline and an activated form of 4-methylbenzoic acid.

2,4-Dichloroaniline: This precursor is a crucial intermediate in the dye and pharmaceutical industries. google.com Traditional synthesis involves a four-step process starting from nitrobenzene: reduction, acylation, chlorination, and deacylation. google.com More direct methods have been developed to improve efficiency and reduce cost. One such method involves the simultaneous reduction of a p-phenylnitro group and chlorination of the benzene (B151609) ring in a hydrochloric acid solution, starting from p-chloronitrobenzene. google.com Another approach starts with m-dichlorobenzene, which is nitrated and then subsequently reduced to yield 2,4-dichloroaniline. google.com

4-Methylbenzoyl Chloride: This acyl chloride is the most common activated precursor for this synthesis. It is typically prepared from 4-methylbenzoic acid (p-toluic acid) by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comlookchem.com The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is common for smaller scale laboratory preparations. chemicalbook.com 4-Methylbenzoic acid itself can be produced by the oxidation of p-xylene. The synthesis of 4-methylbenzoyl chloride can also start from toluene. chegg.comchegg.com

| Precursor | Starting Material | Key Transformation(s) | Reference |

|---|---|---|---|

| 2,4-Dichloroaniline | p-Chloronitrobenzene | Partial reduction to hydroxylamine, followed by simultaneous reduction and chlorination. | google.com |

| 2,4-Dichloroaniline | m-Dichlorobenzene | Nitration followed by catalytic hydrogenation. | google.com |

| 4-Methylbenzoyl Chloride | 4-Methylbenzoic Acid | Chlorination with thionyl chloride or oxalyl chloride. | chemicalbook.com |

| 4-Methylbenzoyl Chloride | Toluene | Friedel-Crafts acylation or oxidation to 4-methylbenzoic acid followed by chlorination. | chegg.comchegg.com |

Mechanistic Considerations in Synthesis

The efficiency and selectivity of the synthesis of this compound are governed by the reaction mechanism, which is heavily influenced by the choice of catalysts and reaction conditions.

Role of Catalysts and Reagents in Reaction Efficiency

In amide synthesis, catalysts and activating reagents play a pivotal role in enhancing reaction rates and yields. researchgate.net When using the acid chloride route, the reaction is generally fast and does not require a catalyst, although a base is necessary to scavenge the HCl produced. orgsyn.org

For direct condensation reactions between a carboxylic acid and an amine, which are otherwise thermodynamically unfavorable, various catalytic systems are essential.

Lewis Acids: Catalysts such as TiCl₄, AlCl₃, and various boronic acids can activate the carboxylic acid by coordinating to the carbonyl oxygen, increasing its electrophilicity. organic-chemistry.org

Metal Catalysts: Transition metals like nickel, palladium, and copper have been employed in modern amidation protocols. orgsyn.orgacs.orgresearchgate.net For instance, nickel catalysis can be used for the C-N coupling of aryl chlorides with formamide or for converting benzamides into carboxylic acids. acs.orgresearchgate.net Palladium catalysts are effective in carbonylative coupling reactions to produce amides. researchgate.net

Dehydrating and Activating Reagents: The most common strategy involves in-situ activation of the carboxylic acid. youtube.com Carbodiimides like DCC and EDC activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. youtube.com Other reagents, such as those based on phosphonium (B103445) or uronium salts (e.g., BOP, HATU), convert the carboxylic acid into an even more reactive activated ester. numberanalytics.comresearchgate.net Silane reagents like methyltrimethoxysilane (B3422404) (MTM) have also emerged as effective, inexpensive, and safe reagents for direct amidation. researchgate.net

Reaction Condition Optimization for this compound Formation

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters include:

Temperature: The reaction between an acid chloride and an amine is often performed at low temperatures (e.g., 0 °C) initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion. nanobioletters.com For less reactive substrates or direct coupling methods, heating may be necessary. researchgate.netmdpi.com

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), toluene, or tetrahydrofuran (B95107) (THF) are commonly used to dissolve the reactants without participating in the reaction. nanobioletters.comresearchgate.netmdpi.com The choice of solvent can influence reaction rates and the solubility of reactants and byproducts.

Stoichiometry and Base: The molar ratio of reactants is crucial. A slight excess of the acylating agent is sometimes used to ensure complete conversion of the valuable amine. reddit.com In the acid chloride method, at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is required to neutralize the HCl generated. orgsyn.org For coupling reactions, the choice of base can significantly impact the reaction's success, though in some cases, an external base may have a negative effect on the yield. researchgate.net

Purification and Isolation Techniques in Benzamide Synthesis

Following the completion of the reaction, the crude this compound must be isolated and purified from unreacted starting materials, reagents, and byproducts.

The initial step in purification is typically a work-up procedure. This often involves washing the organic reaction mixture with dilute aqueous acid to remove the amine base (like triethylamine), followed by a wash with aqueous base (like sodium bicarbonate) to remove unreacted carboxylic acid, and finally a brine wash to remove residual water. The organic solvent is then removed under reduced pressure. nanobioletters.com

Common purification techniques include:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. google.comnih.gov Ethanol (B145695) is often a suitable solvent for recrystallizing benzamide derivatives. prepchem.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. The crude product is loaded onto a column of silica gel and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). nanobioletters.comnih.govnih.gov The components of the mixture separate based on their differing polarities, allowing for the isolation of the pure benzamide.

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and melting point determination. nanobioletters.comnih.gov

Chromatographic Methods

Chromatography is a cornerstone technique for the separation and purification of organic compounds. For this compound and structurally related analogs, a variety of chromatographic methods are employed to ensure purity and monitor reaction progress.

Thin-Layer Chromatography (TLC) is frequently utilized for the rapid, qualitative monitoring of chemical reactions. For instance, in the synthesis of related benzamide derivatives, TLC is the standard method to track the formation of the product. japsonline.commdpi.com This allows for the determination of the reaction's endpoint before proceeding to workup and purification.

Column Chromatography serves as the primary method for preparative purification. While specific protocols for this compound are not detailed in the available literature, methods for analogous compounds provide a clear procedural framework. For example, the purification of 2,4-dichloro-N-(4-cyanophenyl)benzamide is effectively achieved using column chromatography with silica gel as the stationary phase and a hexane/ethyl acetate (B1210297) gradient as the mobile phase. Another similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, was purified via short-column chromatography using neutral alumina (B75360) as the solid support and a solvent system of chloroform/diethyl ether/n-hexane. mdpi.com These examples suggest that a similar approach, likely employing a silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate), would be effective for purifying this compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both analytical and preparative purposes. It is often used to assess the purity of the final product. For related dichlorinated aromatic compounds, reverse-phase HPLC is common. For instance, the analysis of 2,4-dichlorophenoxyacetic acid utilizes a C18 column. deswater.comhelixchrom.com The mobile phase is typically a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. deswater.comcipac.org

Table 1: Chromatographic Conditions for Related Benzamide Compounds

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Purpose |

|---|---|---|---|---|

2,4-dichloro-N-(4-cyanophenyl)benzamide |

Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification |

N-(3-chlorophenethyl)-4-nitrobenzamide |

Short-Column Chromatography | Neutral Al₂O₃ | Chloroform/Diethyl Ether/n-Hexane (6:3:1) | Purification |

2,4-dichlorophenoxyacetic acid |

HPLC | C18 | Acetonitrile, Water, pH 2 | Analysis |

| Phenolic Impurities in Herbicides | HPLC | Reverse Phase C18 | Methanol/Acetate Buffer (45:55) | Analysis |

Recrystallization and Crystallization Protocols

Recrystallization is a critical technique for purifying solid organic compounds. The process relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

For benzanilide (B160483) derivatives, which are structurally similar to this compound, ethanol is a commonly cited solvent for crystallization. Specifically, single crystals of N-(2,4-dichlorophenyl)benzamide , an analog lacking the 4-methyl group, were successfully grown from an ethanolic solution for the purpose of X-ray diffraction studies. nih.gov This indicates that ethanol is a suitable solvent for dissolving the compound at an elevated temperature and allowing for the formation of pure crystals upon cooling.

Furthermore, mixed solvent systems are also effective. A purification procedure for 2,4-dichloro-N-(4-cyanophenyl)benzamide involves recrystallization from a mixture of ethanol and water. In this method, the compound is typically dissolved in the minimum amount of hot ethanol, and water is then added dropwise until the solution becomes turbid, indicating the saturation point. Upon cooling, the purified compound crystallizes out of the solution. A similar recrystallization from ethanol was used in the synthesis of 2-(4'-amino-phenyl)-5-aminobenzimidazole. google.com

The selection of an appropriate solvent or solvent system is paramount for successful recrystallization, aiming to maximize the recovery of the pure product while ensuring impurities remain dissolved in the mother liquor.

Table 2: Recrystallization Solvents for Related Benzamide Analogs

| Compound | Solvent/Solvent System | Purpose |

|---|---|---|

N-(2,4-dichlorophenyl)benzamide |

Ethanol | Single Crystal Growth |

2,4-dichloro-N-(4-cyanophenyl)benzamide |

Ethanol/Water | Purification |

2-(4'-amino-phenyl)-5-aminobenzimidazole |

Ethanol | Recrystallization |

Advanced Structural Characterization of N 2,4 Dichlorophenyl 4 Methylbenzamide

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the electronic and vibrational states of a molecule, its molecular weight, and the precise arrangement of its atoms. The combined application of NMR, IR, and MS offers a complete picture of the N-(2,4-dichlorophenyl)-4-methylbenzamide structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. The analysis of this compound by NMR confirms the presence and specific arrangement of the 4-methylbenzoyl and 2,4-dichlorophenyl moieties linked by an amide bond.

The proton NMR (¹H NMR) spectrum provides a map of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the amide proton, the aromatic protons on both phenyl rings, and the methyl group protons.

The amide proton (N-H) typically appears as a broad singlet in the downfield region, generally between δ 8.0 and 9.0 ppm, with its exact position being sensitive to solvent and concentration. The protons of the 4-methylbenzoyl ring show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the carbonyl group are deshielded and resonate further downfield than the protons meta to the carbonyl group. The methyl group protons give rise to a sharp singlet around δ 2.4 ppm.

The protons on the 2,4-dichlorophenyl ring exhibit a more complex splitting pattern due to their asymmetric substitution. The proton at the C6 position, being ortho to the nitrogen and a chlorine atom, is expected to be a doublet. The proton at the C3 position, situated between two chlorine atoms, would likely appear as a doublet, while the proton at the C5 position would appear as a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.50 | br s | 1H | N-H |

| ~8.45 | d | 1H | Ar-H (C6'-H) |

| ~7.80 | d | 2H | Ar-H (C2, C6) |

| ~7.50 | d | 1H | Ar-H (C3'-H) |

| ~7.35 | dd | 1H | Ar-H (C5'-H) |

| ~7.30 | d | 2H | Ar-H (C3, C5) |

| ~2.42 | s | 3H | CH ₃ |

Note: Predicted values in CDCl₃. d=doublet, dd=doublet of doublets, s=singlet, br s=broad singlet. Prime (') denotes the dichlorophenyl ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. In this compound, a total of 14 distinct carbon signals are expected, although some aromatic signals may overlap.

The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum, typically around δ 165-170 ppm. The carbons of the aromatic rings resonate in the δ 120-145 ppm range. The quaternary carbons, those directly bonded to chlorine atoms or other substituents, generally show weaker signals. The carbon of the methyl group appears in the upfield region, around δ 21.5 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166.0 | C =O |

| ~143.0 | C -4 |

| ~136.1 | C -1' |

| ~133.5 | C -1 |

| ~132.0 | C -2' or C -4' |

| ~130.0 | C -2' or C -4' |

| ~129.8 | C -3, C-5 |

| ~129.5 | C -6' |

| ~128.0 | C -2, C-6 |

| ~127.8 | C -5' |

| ~122.0 | C -3' |

| ~21.5 | C H₃ |

Note: Predicted values in CDCl₃. Prime (') denotes the dichlorophenyl ring.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are invaluable for making unambiguous signal assignments.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the aromatic protons on the 2,4-dichlorophenyl ring (H-5' with H-3' and H-6') and on the 4-methylbenzoyl ring (H-2/6 with H-3/5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent peaks include the N-H stretching vibration, which typically appears as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group gives a strong absorption band in the region of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions appear in the 1450-1600 cm⁻¹ range. The presence of the chlorine substituents is indicated by C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| ~3070 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Methyl (CH₃) |

| ~1660 | C=O Stretch (Amide I) | Amide |

| ~1590 | C=C Stretch | Aromatic Ring |

| ~1520 | N-H Bend (Amide II) | Amide |

| ~1250 | C-N Stretch | Amide |

| ~750 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments. The pattern of fragmentation provides valuable structural clues.

The molecular formula of this compound is C₁₄H₁₁Cl₂NO, giving it a monoisotopic molecular weight of approximately 280.02 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak in the mass spectrum will appear as a characteristic cluster of peaks (M⁺˙, [M+2]⁺˙, [M+4]⁺˙) with a relative intensity ratio of approximately 9:6:1.

The fragmentation of the molecular ion is expected to occur primarily at the amide bond, which is the weakest linkage. The most significant fragmentation pathways would involve:

Alpha-cleavage to the carbonyl group, leading to the formation of the 4-methylbenzoyl cation (m/z 119). This is often the base peak in the spectrum.

Cleavage of the C-N bond to generate the 2,4-dichlorophenylaminyl radical and the 4-methylbenzoyl cation (m/z 119), or the 2,4-dichloroanilino cation (m/z 160).

Loss of the 4-methylphenyl group to give an ion at m/z 189.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

|---|---|

| 279/281/283 | [C₁₄H₁₁³⁵Cl₂NO]⁺˙ (Molecular Ion Cluster) |

| 160/162 | [C₆H₄Cl₂N]⁺ |

| 139/141 | [C₇H₄ClO]⁺ |

| 119 | [C₈H₇O]⁺ (4-methylbenzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The electronic spectrum of this compound is expected to exhibit absorptions due to π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These transitions arise from the conjugated π-electron system encompassing the two aromatic rings and the carbonyl group of the amide linkage. They are typically high-energy transitions resulting in strong absorption bands in the UV region. libretexts.org

n → π Transitions:* These involve the promotion of a non-bonding electron (n), primarily from the lone pairs on the oxygen and nitrogen atoms of the amide group, to an antibonding π* orbital. These transitions are of lower energy and intensity compared to π → π* transitions and thus appear at longer wavelengths. libretexts.org

While UV-Vis spectroscopy is a standard technique for characterizing benzamide (B126) derivatives, specific absorption maxima (λmax) for this compound are not reported in the reviewed literature. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Quality Assessment

The acquisition of high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. For benzanilide (B160483) compounds, a common and effective method for crystal growth is the slow evaporation of a saturated solution at room temperature. nih.gov Typically, a solvent such as ethanol (B145695) is used to dissolve the purified compound, and the solution is left undisturbed, allowing for the gradual formation of well-ordered, plate-like or needle-like single crystals suitable for diffraction experiments. nih.govnih.gov The quality of the grown crystals is subsequently assessed by mounting them on a diffractometer and evaluating the diffraction pattern. mdpi.comnih.gov

Molecular Conformation and Dihedral Angle Analysis

In the crystal structure of N-(2,4-dichlorophenyl)benzamide, the two aromatic rings are found to be nearly coplanar, with a small dihedral angle of 2.6 (2)° between them. nih.gov The plane of the amide group (–NHCO–) is twisted relative to the benzoyl ring by a dihedral angle of 33.0 (2)°. nih.gov This near-planar conformation contrasts sharply with isomers like N-(2,6-dichlorophenyl)-4-methylbenzamide, where steric hindrance from the two ortho-chloro substituents forces the aromatic rings into a nearly orthogonal arrangement, with a dihedral angle of 79.7 (1)°. nih.govresearchgate.net

Table 2: Crystal Data for the Related Compound N-(2,4-dichlorophenyl)benzamide

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₉Cl₂NO | nih.gov |

| Mᵣ | 266.11 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 11.7388 (6) | nih.gov |

| b (Å) | 4.7475 (2) | nih.gov |

| c (Å) | 22.8630 (11) | nih.gov |

| β (°) | 106.360 (4) | nih.gov |

| V (ų) | 1222.56 (10) | nih.gov |

| Z | 4 | nih.gov |

A consistent and defining feature in the structures of benzanilides is the conformation of the amide linkage itself. nih.govnih.govnih.gov In the solid state, the N–H and carbonyl C=O bonds adopt an anti conformation relative to each other. nih.govnih.gov This arrangement is observed in the structures of N-(2,4-dichlorophenyl)benzamide, N-(2,6-dichlorophenyl)-4-methylbenzamide, and numerous other related benzanilides. nih.govnih.gov This anti-periplanar arrangement is crucial for facilitating the formation of intermolecular N–H···O hydrogen bonds, which often link the molecules into infinite chains within the crystal lattice. nih.gov

Torsion Angles between Aromatic Rings

In structurally similar molecules, this dihedral angle can vary significantly depending on the substitution patterns on the phenyl rings, which influence steric hindrance and electronic interactions. For instance, in N-(2,4-dichlorophenyl)benzamide, where the methyl group is absent from the benzoyl ring, the two aromatic rings are nearly coplanar, with a small dihedral angle of 2.6(2)°. nih.gov However, the introduction of substituents, particularly at the ortho positions, drastically alters this conformation. In N-(2,6-dichlorophenyl)-4-methylbenzamide, an isomer of the title compound, the two rings are almost perpendicular, exhibiting a dihedral angle of 79.7(1)°. nih.gov A similarly large twist is observed in 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, where the dihedral angle between the two aromatic rings is 82.32(4)°. researchgate.net

This comparison suggests that the substitution pattern on the aniline (B41778) ring (the dichlorophenyl moiety) is a dominant factor. The presence of a chlorine atom at the ortho position (C2) in this compound likely forces the aromatic rings into a significantly twisted, non-coplanar arrangement to minimize steric repulsion.

Table 1: Comparison of Dihedral Angles in Related Benzamide Structures

| Compound Name | Substituent on Benzamide Ring | Substituent on Aniline Ring | Dihedral Angle (°) |

| N-(2,4-dichlorophenyl)benzamide nih.gov | H | 2,4-dichloro | 2.6(2) |

| N-(2,6-dichlorophenyl)-4-methylbenzamide nih.gov | 4-methyl | 2,6-dichloro | 79.7(1) |

| 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide researchgate.net | 2-methyl, N-(2-nitrobenzoyl) | 2,4-dichloro | 82.32(4) |

Intermolecular Interactions in the Crystal Lattice

The solid-state packing of this compound is stabilized by a combination of directed intermolecular forces, including hydrogen bonds, π-π stacking, and halogen-involved interactions. These non-covalent forces dictate the supramolecular assembly and the ultimate crystal architecture.

Hydrogen Bonding Networks

The most significant intermolecular interaction anticipated in the crystal structure of this compound is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor). This interaction is a hallmark of primary and secondary amides. In related benzanilides, such as N-(2,4-dichlorophenyl)benzamide and N-(2,6-dichlorophenyl)-4-methylbenzamide, these N−H⋯O hydrogen bonds are consistently observed. nih.govnih.gov

Typically, these interactions link molecules into recognizable patterns, most commonly forming C(4) chains where molecules are connected head-to-tail in a linear fashion. nih.gov This robust and directional interaction is a primary driver in the formation of the crystal lattice. The presence of this network is a highly reliable prediction for the crystal structure of the title compound.

π-π Stacking Interactions

Interactions between the π-systems of the aromatic rings can further stabilize the crystal packing. nih.govnih.gov The geometry of these π-π stacking interactions is highly dependent on the relative orientation of the rings. Given the large dihedral angle expected between the two rings within a single molecule of this compound, intramolecular π-π stacking is unlikely.

Halogen Bonding and Other Non-Covalent Interactions

The chlorine substituents on the aniline ring introduce the possibility of other specific non-covalent interactions, namely halogen bonds and C−H⋯Cl contacts. A halogen bond is a directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. wikipedia.orgprinceton.eduyoutube.com In this molecule, potential halogen bond acceptors could be the carbonyl oxygen or the π-system of an adjacent aromatic ring.

More commonly observed are weaker C−H⋯Cl hydrogen bonds. These interactions, along with Cl⋯Cl contacts, play a crucial role in the packing of many chlorinated aromatic compounds. researchgate.net Computational and experimental studies on ortho-chloro-N-methylbenzamides suggest that while the ortho-chloro substituent does not form strong intramolecular hydrogen bonds, its influence is significant in dictating conformational preferences through steric effects and its participation in intermolecular contacts. nih.gov The analysis of crystal packing in related structures confirms that interactions involving chlorine atoms are key components of the supramolecular architecture.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

While a Hirshfeld analysis cannot be performed without the experimental crystal structure of this compound, data from analogous compounds containing the 2,4-dichlorophenyl moiety provide quantitative insight into the expected interactions.

For example, the Hirshfeld analysis of (Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one reveals that the packing is dominated by H⋯H, C⋯H/H⋯C, and Cl⋯H/H⋯Cl contacts. nih.gov A similar distribution is seen in another complex azo dye containing a 2,4-dichlorophenyl group. researchgate.net These analyses consistently show that contacts involving hydrogen atoms (H···H, C···H, and Cl···H) account for the vast majority of the surface area, highlighting the collective importance of numerous weak van der Waals forces in stabilizing the crystal structure. The significant percentage of Cl···H contacts underscores the role of the chlorine substituents in directing the molecular assembly.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Interaction Type | Compound A¹ nih.gov (%) | Compound B² researchgate.net (%) | Compound C³ researchgate.net (%) |

| H···H | 44.7 | 23.3 | 11.0 |

| Cl···H / H···Cl | 18.9 | 36.4 | 28.6 |

| C···H / H···C | 23.7 | 15.2 | 11.9 |

| C···C | - | - | 11.1 |

| O···H / H···O | 5.0 | - | 8.0 |

| Cl···Cl | - | - | 8.1 |

| Other | 7.7 | 25.1 | 21.3 |

¹ (Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one ² 4-{2,2-dichloro-1-[(E)-(2,4-dichlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline ³ (E)-1-(2,4-Dichlorophenyl)-3-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one

Based on this comparative data, it is highly probable that a Hirshfeld analysis of this compound would reveal a similar pattern, with N-H···O hydrogen bonds appearing as distinct, sharp spikes in the fingerprint plot, complemented by large surface areas corresponding to H···H, C···H, and Cl···H contacts.

Computational and Theoretical Investigations of N 2,4 Dichlorophenyl 4 Methylbenzamide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No specific DFT studies for N-(2,4-dichlorophenyl)-4-methylbenzamide were identified. Such studies on similar molecules typically involve the use of functionals like B3LYP with various basis sets to predict molecular properties.

Specific optimized bond lengths, bond angles, dihedral angles, and total energy calculations for this compound are not available in the reviewed literature.

Calculated vibrational frequencies and their assignments based on Potential Energy Distribution (PED) analysis for this compound could not be located.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, or the Molecular Electrostatic Potential (MEP) map for this compound.

No computational data regarding the dipole moment, polarizability, and first-order hyperpolarizability of this compound was found.

Molecular Modeling and Dynamics Simulations

No publications detailing molecular modeling or molecular dynamics simulations specifically for this compound were retrieved. These simulations are valuable for understanding the dynamic behavior of molecules in various environments.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. mdpi.comresearchgate.net

Molecular docking simulations predict how a ligand, such as a benzamide (B126) derivative, fits into the binding site of a biological macromolecule. The process involves generating various conformations (poses) of the ligand within the active site and scoring them based on their energetic favorability. mdpi.com The resulting docking score quantifies the predicted binding affinity, with lower (more negative) scores generally indicating a more stable protein-ligand complex. nih.gov

For example, in a study of benzamide derivatives as potential antidiabetic agents, molecular docking was used to predict their interaction with enzymes like α-glucosidase and α-amylase. The simulations revealed binding energies for various derivatives, indicating their potential inhibitory activity. nih.gov Similarly, docking studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds against Rho-associated kinase-1 (ROCK1) helped identify critical binding interactions. nih.gov These studies generate multiple binding poses and rank them to find the most likely interaction geometry. physchemres.org

Table 1: Example of Molecular Docking Scores for Benzamide Derivatives Against Various Targets

| Compound Series | Target Protein | Range of Binding Energies (kcal/mol) | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | -8.0 to -9.7 | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Amylase | -7.9 to -9.8 | nih.gov |

| N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- nih.govresearchgate.netthiazolo[3,2-a]pyridine-3-carboxamide | SARS-CoV-2 Main Protease (Mpro) | -8.433 | samipubco.com |

This table is interactive. Click on the headers to sort the data.

A crucial outcome of molecular docking is the identification of key amino acid residues within the receptor's active site that interact with the ligand. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability of the ligand-protein complex. nih.govnih.gov

For instance, docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide with α-glucosidase predicted hydrogen bonding with residues like Glu:276 and charge-charge interactions with Asp:349. nih.gov In another study, the interaction between benzamide derivatives and the DNA gyrase subunit of S. aureus was found to involve hydrogen bonds with residues SER 438 and ASP 437. mdpi.com Identifying these "hotspots" of interaction is fundamental for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govresearchgate.net

Table 2: Examples of Key Interacting Residues for Benzamide Derivatives with Target Proteins

| Compound/Derivative | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Amylase | His:90, His:232 | Hydrogen Bonding | nih.gov |

| 2-((4-ethylphenoxy) methyl)-N-(heteroarylcarbamothioyl)benzamides | DNA gyrase B (S. aureus) | SER 438, ASP 437 | Hydrogen Bonding | mdpi.com |

| N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- nih.govresearchgate.netthiazolo[3,2-a]pyridine-3-carboxamide | SARS-CoV-2 Main Protease (Mpro) | CYS145, HIS41, THR26 | Hydrogen Bonding | samipubco.com |

This table is interactive. Users can sort by column to compare interaction data.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. psu.edu For compounds like this compound, MD simulations can provide detailed information on the conformational flexibility of the molecule and the stability of its complex with a biological target. nih.gov

MD simulations complement molecular docking by refining the predicted binding poses and assessing their stability in a dynamic, solvated environment. nih.gov The stability of the ligand-protein complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD value suggests that the ligand remains securely bound within the active site. nih.gov These simulations allow for extensive conformational sampling, revealing how the molecule and its target adapt to each other, which can be critical for binding. psu.edu For example, MD simulations were used to validate the stability of the top-scoring benzamide derivatives in the binding sites of α-glucosidase and α-amylase, confirming the docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and enhancing the design of more potent molecules. nih.gov

The process involves calculating a set of molecular descriptors (physicochemical properties, electronic properties, etc.) for a series of benzamide derivatives with known activities. researchgate.net Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that correlates these descriptors with the observed activity. nih.govresearchgate.net

Table 3: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-ethyl-4-(pyridin-4-yl)benzamide |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide |

| N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- nih.govresearchgate.netthiazolo[3,2-a]pyridine-3-carboxamide |

| 2-((4-ethylphenoxy) methyl)-N-(heteroarylcarbamothioyl)benzamide |

| N-acetyl-beta-D-glucopyranosylamine |

Molecular Interaction Studies and Mechanistic Insights

Elucidation of Molecular Recognition Mechanisms

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds. The specificity of this interaction is a cornerstone of many biological processes, including the action of drugs.

Principles of Ligand-Receptor Binding and Enzyme-Substrate Interactions

The interaction between a ligand, such as a drug molecule, and its receptor is a highly specific process, often likened to a "lock and key" mechanism. However, a more dynamic model, the "induced fit" theory, is now widely accepted. mdpi.comnih.gov This model posits that the binding of a ligand to a receptor induces a conformational change in both molecules, leading to an optimal fit that stabilizes the ligand-receptor complex. mdpi.comsigmaaldrich.com This interaction is governed by various non-covalent forces, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net The strength and specificity of these interactions determine the affinity of the ligand for the receptor. researchgate.net A high-affinity interaction means that a low concentration of the ligand is sufficient to occupy a significant number of receptor sites. researchgate.net

Similarly, the binding of a substrate to the active site of an enzyme follows comparable principles. The active site is a specific region on the enzyme that recognizes and binds the substrate, forming an enzyme-substrate complex. mdpi.comacs.org This binding lowers the activation energy of the biochemical reaction, thereby accelerating its rate. acs.org The specificity of an enzyme for its substrate ensures that the correct biochemical pathways are activated. Two models describe this interaction: the lock-and-key model, where the substrate fits perfectly into a rigid active site, and the more accepted induced-fit model, where the enzyme's active site changes shape upon substrate binding to achieve a complementary fit. mdpi.comnih.gov

The biological effect of a ligand is determined by its ability to not only bind to the receptor but also to elicit a functional response. An agonist is a ligand that binds to a receptor and activates it, producing a biological response. nih.gov Conversely, an antagonist binds to a receptor but does not activate it, instead blocking the binding of agonists. nih.gov

Biophysical Techniques for Binding Affinity Determination

To quantify the interaction between a compound like N-(2,4-dichlorophenyl)-4-methylbenzamide and its potential biological targets, several biophysical techniques are employed. These methods provide crucial data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. nanobioletters.comnih.gov It measures changes in the refractive index at the surface of a sensor chip to which a target molecule (the ligand) is immobilized. nanobioletters.comnih.gov An analyte (the potential binding partner) is flowed over the chip surface, and its binding to the ligand is detected as a change in the SPR signal. nanobioletters.com

The resulting data, presented as a sensorgram, allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). nanobioletters.comresearchgate.net The K_D value is a measure of the binding affinity, with lower values indicating a stronger interaction. SPR is a versatile technique that can be used to analyze a wide range of interactions, including those between proteins, nucleic acids, small molecules, and lipids. researchgate.net

Table 1: Key Parameters Determined by Surface Plasmon Resonance (SPR)

| Parameter | Description | Unit |

|---|---|---|

| k_on (Association Rate Constant) | The rate at which the analyte binds to the immobilized ligand. | M⁻¹s⁻¹ |

| k_off (Dissociation Rate Constant) | The rate at which the analyte-ligand complex dissociates. | s⁻¹ |

| K_D (Equilibrium Dissociation Constant) | The concentration of analyte at which half of the ligand binding sites are occupied at equilibrium. It is the ratio of k_off to k_on. | M |

| RU (Response Units) | The arbitrary unit used to measure the change in the SPR signal, which is proportional to the mass of analyte bound to the ligand. | RU |

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. nih.gov It is considered the gold standard for determining the thermodynamic parameters of a biomolecular interaction. In an ITC experiment, a solution of the ligand is titrated into a solution containing the macromolecule (e.g., a protein or enzyme). The heat released or absorbed upon binding is measured, and from this data, the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction can be determined. nih.gov

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated, providing a complete thermodynamic profile of the interaction. This detailed information can help to elucidate the driving forces behind the binding event. A significant advantage of ITC is that it is a label-free, in-solution technique, meaning that the interacting molecules are in their native state. nih.gov

Table 2: Thermodynamic Parameters Measured by Isothermal Titration Calorimetry (ITC)

| Parameter | Description |

|---|---|

| K_D (Equilibrium Dissociation Constant) | A measure of the binding affinity. |

| n (Stoichiometry) | The molar ratio of the ligand to the macromolecule in the resulting complex. |

| ΔH (Enthalpy Change) | The heat released or absorbed during the binding event. |

| ΔS (Entropy Change) | The change in the randomness or disorder of the system upon binding. |

Radioligand binding assays are a highly sensitive and widely used method for characterizing ligand-receptor interactions. These assays use a radioactively labeled ligand (the radioligand) to quantify its binding to a target, which can be a receptor, enzyme, or transporter. There are three main types of radioligand binding assays: saturation, competition, and kinetic assays.

Saturation assays are used to determine the density of receptors (B_max) in a sample and the equilibrium dissociation constant (K_d) of the radioligand. Competition assays are employed to determine the affinity of an unlabeled test compound (like this compound) for the target by measuring its ability to compete with a known radioligand. The results are typically expressed as an IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding), which can be converted to an inhibition constant (K_i). Kinetic assays measure the rates of association and dissociation of the radioligand, providing further insight into the binding mechanism.

Table 3: Key Outputs of Radioligand Binding Assays

| Assay Type | Key Parameters Determined | Description |

|---|---|---|

| Saturation Assay | K_d, B_max | Determines the affinity of the radioligand and the total number of binding sites. |

| Competition Assay | IC50, K_i | Determines the affinity of an unlabeled compound by its ability to displace a radioligand. |

| Kinetic Assay | k_on, k_off | Measures the rates of ligand binding and dissociation. |

Investigation of Biochemical Target Modulation

While direct studies on the biochemical targets of this compound are not extensively documented in publicly available literature, the broader class of benzamide (B126) derivatives has been investigated for its interaction with various enzymes. These studies provide a basis for inferring the potential biological activities of this compound.

Benzamide and its derivatives are recognized as important pharmacophores in drug discovery, with demonstrated activity against a range of biological targets. nih.gov For instance, certain benzamide derivatives have been identified as potent inhibitors of several enzyme families.

One area of investigation has been the inhibition of carbonic anhydrases (CAs) and acetylcholinesterase (AChE). A study on benzenesulfonamides carrying a benzamide moiety reported significant inhibitory potential against human carbonic anhydrase isoforms I and II (hCA I and hCA II) and AChE, with K_i values in the nanomolar range.

Another class of enzymes targeted by benzamide derivatives is glycogen (B147801) phosphorylase (GP). A series of novel benzamide derivatives were found to be inhibitors of GP, with the most potent compound exhibiting an IC50 value of 2.68 µM. Molecular docking studies suggested that these compounds bind at the dimer interface of the enzyme.

Furthermore, benzamide derivatives have been explored as inhibitors of urokinase-type plasminogen activators (uPA), which are implicated in cancer progression. nanobioletters.com Certain N-substituted benzamide derivatives were found to reduce uPA levels in colorectal and hepatocellular carcinoma cell lines. nanobioletters.com Histone deacetylase (HDAC) inhibitors are another important class of anticancer agents, and the benzamide-based compound chidamide (B1683975) has been approved for the treatment of certain lymphomas. nih.gov

The fungicidal and insecticidal properties of some benzamide derivatives have also been reported, suggesting interactions with enzymes crucial for the survival of these organisms. For example, certain benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) showed potent fungicidal activity.

Given the structural similarity of this compound to these studied compounds, it is plausible that it could also modulate the activity of enzymes such as carbonic anhydrases, acetylcholinesterase, glycogen phosphorylase, or proteases. The presence of the dichlorophenyl group may influence the binding affinity and selectivity for specific targets. However, without direct experimental evidence, these remain as potential areas for future investigation.

Table 4: Reported Inhibitory Activities of Various Benzamide Derivatives

| Compound Class | Target Enzyme(s) | Reported Potency (IC50/K_i) | Reference |

|---|---|---|---|

| Benzenesulfonamides with benzamide moiety | hCA I, hCA II, AChE | K_i values in the nanomolar range | |

| Novel benzamide derivatives | Glycogen Phosphorylase a (GPa) | IC50 = 2.68 µM (for the most potent compound) | |

| N-substituted benzamides | Urokinase-type Plasminogen Activator (uPA) | Reduction of uPA levels in cancer cell lines | nanobioletters.com |

| 2-Hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | IC50 values in the range of 33.1 to 85.8 µM |

Receptor Interaction and Modulation Studies

Receptors are another major class of drug targets, responsible for transducing extracellular signals into cellular responses. This section examines the binding characteristics of this compound and its analogues with specific receptor families.

Sigma receptors, including the sigma-1 and sigma-2 subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. wikipedia.org The sigma-2 receptor, in particular, is overexpressed in many tumor cells, making it a target for cancer therapeutics. nih.gov

While direct binding assays for this compound with sigma receptors have not been reported, an analysis of the general pharmacophore for sigma receptor ligands can offer predictive insights. A minimal pharmacophore for sigma-1 receptor binding often includes a phenylalkylamine structure. nih.gov The presence of an ionizable nitrogen atom is also considered an important feature for binding. nih.gov For the sigma-2 receptor, a basic nitrogen and at least one hydrophobic moiety are generally required for binding. wikipedia.org

Given that this compound possesses a dichlorinated phenyl ring (a hydrophobic moiety) and an amide nitrogen, it contains some of the rudimentary features of a sigma receptor ligand. However, without the typical alkylamine side chain, its affinity is likely to be modest at best. Further investigation is needed to definitively characterize its interaction with sigma receptors.

G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are the targets for a substantial portion of currently marketed drugs. nih.gov They are involved in a vast array of physiological processes, making them attractive targets for therapeutic intervention. nih.gov

Currently, there is a lack of specific studies investigating the interaction of this compound with any particular GPCR. The development of ligands for GPCRs often involves complex structure-activity relationship studies and high-throughput screening campaigns. nih.gov Without such dedicated research, it is not possible to ascertain the GPCR binding profile of this compound.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in Benzamide Analogues

The biological activity of a molecule is intimately linked to its three-dimensional structure. Structure-activity relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity, while structure-property relationship (SPR) studies examine the impact of structural changes on physicochemical properties.

For benzamide analogues, several SAR studies have provided valuable information:

For Kinase Inhibition: In the context of 4-methylbenzamide (B193301) derivatives as kinase inhibitors, the nature of the substituent on the 4-methyl group is critical. The addition of purine (B94841) derivatives can confer inhibitory activity against specific kinases like PDGFRα, PDGFRβ, and HER2. nih.gov The flexibility of the 4-methylbenzamide linker allows for the positioning of these substituents within the kinase active site to achieve optimal interactions. nih.gov

For Cholinesterase Inhibition: In the case of 2-hydroxy-N-phenylbenzamide (salicylanilide) inhibitors of AChE and BuChE, the substitution pattern on both the salicylic (B10762653) acid and aniline (B41778) rings plays a crucial role. mdpi.com Halogen substitutions have been shown to be favorable, and the conversion of the hydroxyl group to a phosphate (B84403) ester can significantly enhance BuChE inhibition. mdpi.com

For Monoamine Oxidase-B (MAO-B) Inhibition: A study of N-(2-aminoethyl)benzamide analogues revealed that halo- and nitro-substitutions on the benzamide ring lead to potent, reversible inhibitors of MAO-B. nih.gov The relative potencies were rationalized based on steric and hydrophobic effects, highlighting the importance of these properties for activity. nih.gov

The crystal structure of the related compound N-(2,4-dichlorophenyl)benzamide shows that the conformations of the N-H and C=O bonds are anti to each other, a feature common to many benzanilides. nih.gov The dihedral angle between the amide group and the benzoyl ring, as well as the relative orientation of the two aromatic rings, are key structural parameters that would be influenced by substitutions and, in turn, affect binding to biological targets. nih.gov

Impact of Aromatic Substitutions (e.g., Halogen Effects, Methyl Group Position) on Molecular Recognition

The specific placement of substituents on the aromatic rings of N-phenylbenzamide scaffolds plays a critical role in defining the molecule's three-dimensional shape and its capacity for molecular recognition. In the case of this compound and its analogues, the interplay between halogen atoms on the aniline ring and the methyl group on the benzoyl ring significantly influences the molecule's structural and electronic properties, which are key determinants of its binding affinity and selectivity.

Halogen Effects: The chlorine atoms at the 2 and 4 positions of the phenyl ring are significant modulators of the molecule's properties. The presence of halogens can influence binding through several mechanisms, including the formation of halogen bonds, which are non-covalent interactions between an electrophilic region on the halogen and a nucleophilic site. Furthermore, their electron-withdrawing nature and steric bulk are crucial in dictating the conformation of the molecule.

In a closely related analogue, N-(2,6-dichlorophenyl)-4-methylbenzamide, crystallographic studies reveal that the two chlorine atoms in the ortho positions force the two aromatic rings into a nearly orthogonal arrangement. This perpendicular orientation is a direct consequence of the steric hindrance imposed by the bulky chlorine atoms adjacent to the amide bond. This contrasts with other benzanilides that may adopt a more planar conformation. This forced torsion has a profound impact on how the molecule presents its binding epitopes to a target protein or receptor.

Methyl Group Position: The methyl group at the para-position (position 4) of the benzoyl ring also contributes to the molecule's interaction profile. While less sterically demanding than the ortho-dichloro substituents, the methyl group can engage in favorable van der Waals or hydrophobic interactions within a binding pocket. Studies on other ligands have shown that the strategic placement of a methyl group can significantly enhance binding affinity and selectivity. For instance, the introduction of a methyl group can increase the enthalpy of ligand-nucleotide interactions, leading to improved binding. In the context of this compound, the 4-methyl group provides a specific point of interaction without altering the crucial conformation of the amide linker.

Table 1: Comparison of Structural Features in Substituted N-Arylbenzamides

| Compound | Substituents | Dihedral Angle Between Aromatic Rings | Key Observation | Source |

| N-(2,6-dichlorophenyl)-4-methylbenzamide | 2,6-dichloro, 4-methyl | 79.7(1)° | Ortho-chloro groups force a nearly orthogonal ring conformation. | |

| N-(2,6-dimethylphenyl)-4-methylbenzamide | 2,6-dimethyl, 4-methyl | 78.8(1)° | Ortho-methyl groups similarly induce an orthogonal conformation. |

Influence of Amide Linker Conformation on Binding

The amide linker (-CO-NH-) is a cornerstone of the this compound structure, and its conformation is a critical factor in determining binding efficacy. This linker is not merely a passive connector; its rigidity, planarity, and orientation relative to the two aromatic rings dictate the spatial positioning of the entire molecule, which is essential for fitting into a specific binding site.

Research on fragment-based inhibitors highlights that the strain and flexibility of a linker can have a significant impact on binding affinity. Even when the terminal fragments of a molecule are optimally positioned, an unfavorable linker conformation can introduce an energetic penalty. The ideal linker maintains the optimal binding geometries of the molecular fragments without incurring a large entropic penalty upon binding.

Table 2: Key Torsional and Planarity Data for N-(2,6-dichlorophenyl)-4-methylbenzamide

| Structural Feature | Measurement | Implication for Binding | Source |

| Dihedral Angle (Aromatic Rings) | 79.7(1)° | A fixed, non-planar orientation of binding fragments. | , |

| Amide Core | Nearly coplanar with the benzoyl ring | Provides a rigid, planar hydrogen-bonding unit. | , |

| N-C-C-C Torsion Angles | -5.5(3)° and 177.2(2)° | Confirms the planarity between the amide and benzoyl ring. | , |

| C2-C1-N1-C7 Torsion Angle | 105.8(3)° | Defines the twist of the anilino ring relative to the amide linker. |

Development of Analogues for Targeted Binding

The N-phenylbenzamide scaffold, as exemplified by this compound, serves as a versatile template for the development of analogues aimed at specific biological targets. The systematic study of how substitutions affect the structure, as seen with N-(2,6-dichlorophenyl)-4-methylbenzamide, is a foundational step in this process. By understanding the structure-activity relationships (SAR), medicinal chemists can rationally design new molecules with enhanced potency, selectivity, and metabolic stability.

The development of targeted inhibitors often involves retaining a core scaffold responsible for a key interaction while modifying peripheral parts of the molecule to optimize binding to adjacent sites or improve pharmacological properties. For example, research into new anticancer agents has utilized similar N-aryl backbones. In the development of β-catenin inhibitors, novel N-(heterocyclylphenyl)benzenesulfonamides were synthesized to explore a specific hotspot binding region on the protein. This work led to the identification of a potent compound that inhibited cancer cell proliferation and demonstrated favorable metabolic stability.

Similarly, the 4-methylbenzamide moiety itself has been used as a flexible linker in the design of new protein kinase inhibitors. In these designs, the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone was kept constant while various purine derivatives were attached to the methyl group. This strategy aimed to create hybrid molecules that could interact with both the ATP-binding pocket and a nearby allosteric site, mimicking the action of type 2 kinase inhibitors. This approach highlights the modularity of the benzamide structure, where the N-phenyl and benzoyl portions can be independently optimized for interactions with different regions of a target protein.

The exploration of different halogenation patterns on the N-phenyl ring is another avenue for analogue development. Comparing N-(2,4-dichlorophenyl) with N-(2,6-dichlorophenyl) or N-(2,4-difluorophenyl) analogues allows for the fine-tuning of steric and electronic properties to achieve optimal target engagement. These slight modifications can lead to significant differences in biological activity, underscoring the importance of precise substituent placement in the design of targeted therapies.

Applications of N 2,4 Dichlorophenyl 4 Methylbenzamide in Chemical Biology

Design and Utilization as Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. researchgate.net The design of such probes is a critical aspect of chemical biology, enabling the detailed examination of biological processes. While direct and extensive research on N-(2,4-dichlorophenyl)-4-methylbenzamide as a chemical probe is not widely documented, its structural motifs are present in compounds that have been investigated for their bioactivity, suggesting its potential in this area. nih.govnih.govmdpi.comnih.gov

The elucidation of biological pathways is a fundamental goal of chemical biology. Chemical probes can be used to perturb these pathways in a controlled manner, allowing researchers to observe the downstream effects and infer the role of the target protein. researchgate.netnih.gov Substituted benzamides have been studied for their effects on various signaling pathways. nih.gov For instance, certain benzamide (B126) derivatives have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA damage repair. nih.gov By inhibiting such an enzyme, a chemical probe can help to unravel the intricate steps of the DNA damage response pathway.

The general approach to using a compound like this compound as a chemical probe would involve:

Initial Screening: Assessing the compound's ability to modulate a specific biological process or pathway through phenotypic screening.

Target Identification: Determining the specific molecular target responsible for the observed biological effect.

Mechanistic Studies: Using the probe to understand the detailed mechanism by which the target influences the biological pathway.

A significant challenge in chemical biology is the identification and validation of the molecular targets of bioactive small molecules. nih.govnih.gov Affinity-based methods are a common strategy, where the chemical probe is modified to allow for the capture and identification of its binding partners. nih.gov For a compound such as this compound, this could involve the introduction of a reactive group or a tag for pull-down experiments and subsequent mass spectrometry analysis.

A study on benzamide and picolinamide (B142947) scaffolds with antifungal properties led to the identification of the fungal lipid-transfer protein Sec14p as the primary target. nih.gov This demonstrates how compounds with a benzamide core can be instrumental in target identification. The validation of a target often involves demonstrating that the biological effect of the probe is directly due to its interaction with the identified target. This can be achieved through genetic methods, such as gene knockout or knockdown, or by developing structurally related but inactive control compounds.

Scaffold for Further Chemical Derivatization in Academic Research

The core structure of this compound serves as a valuable scaffold for the synthesis of new chemical entities in academic research. nih.govmdpi.com A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds. nih.gov This approach is fundamental to medicinal chemistry and drug discovery.

The this compound structure contains several points that can be readily modified to generate novel derivatives. These include the dichlorophenyl ring, the tolyl group, and the amide linkage itself. Academic research often focuses on synthesizing series of such derivatives to explore their potential biological activities. For example, a series of N-substituted benzamide derivatives were synthesized based on the structure of the histone deacetylase inhibitor Entinostat (MS-275), demonstrating the utility of the benzamide core in creating new potential antitumor agents. nih.gov

The synthesis of such derivatives often involves standard organic chemistry reactions, such as amide bond formation between a substituted benzoic acid and a substituted aniline (B41778). nanobioletters.com The table below illustrates potential modifications to the core scaffold of this compound.

| Scaffold Position | Potential Modifications | Resulting Derivative Class |

| 2,4-dichloro-phenyl ring | Alteration of halogen substitution patterns (e.g., fluoro, bromo), introduction of other electron-withdrawing or -donating groups. | Substituted N-aryl benzamides |

| 4-methyl-benzoyl group | Replacement of the methyl group with other alkyl or functional groups, modification of the benzene (B151609) ring substitution. | Substituted N-(2,4-dichlorophenyl) benzamides |

| Amide Linkage | Replacement with bioisosteres such as sulfonamides or reversed amides. | Benzamide bioisosteres |

By systematically modifying the scaffold of this compound and evaluating the biological activity of the resulting derivatives, researchers can establish structure-function relationships (SFR). These studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity and for designing more potent and selective compounds. acs.org

For instance, a study on benzamide derivatives as inhibitors of Mycobacterium tuberculosis QcrB explored how different substituents on the benzamide core affected inhibitory activity. acs.org It was found that electron-donating and -accepting groups on the phenyl ring did not significantly alter the activity, while the size of the substitution at another position was critical. acs.org Such findings provide valuable insights for the rational design of new therapeutic agents.

The following table summarizes examples of how modifications to a benzamide scaffold can influence biological activity, based on findings from various studies on benzamide derivatives.

| Compound Series | Scaffold Modification | Observed Effect on Biological Activity |

| Antitumor Benzamides | Substitution on the N-phenyl ring | The position of substituents and the presence of heteroatoms capable of chelating zinc ions were found to be critical for antiproliferative activity. nih.gov |

| Antimycobacterial Benzamides | Substitution on the benzamide core | Electron-rich, smaller substitutions at the C-5 position of the benzamide core were associated with higher potency. acs.org |

| Antifungal Benzamides | General benzamide scaffold | Led to the identification of a specific fungal protein target, demonstrating the utility of the scaffold in probing biological systems. nih.gov |

Future Perspectives in the Academic Research of N 2,4 Dichlorophenyl 4 Methylbenzamide

Integration of Advanced Experimental and Computational Techniques

Future academic exploration of N-(2,4-dichlorophenyl)-4-methylbenzamide will increasingly rely on the powerful synergy between advanced experimental methods and high-level computational chemistry. While foundational characterization has been established through techniques like X-ray crystallography, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, the next wave of research will integrate these with more dynamic and predictive tools. nih.govnih.gov

Computational studies, such as those using Density Functional Theory (DFT), have already been employed to predict the vibrational wavenumbers and first hyperpolarizability of the related N-(2,4-dichlorophenyl)benzamide, suggesting its potential in the field of non-linear optics. researchgate.net Future work can expand on this by:

Refining Spectroscopic Assignments: Employing time-dependent DFT (TD-DFT) to accurately predict electronic transitions and correlate them with experimental UV-Vis spectra.

Modeling Reaction Dynamics: Using computational models to simulate reaction pathways, predict transition states, and calculate activation energies for derivatization reactions, thereby guiding synthetic efforts.

In-depth Analysis of Intermolecular Forces: Combining experimental data from techniques like single-crystal X-ray diffraction with computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) to precisely quantify the strength and nature of hydrogen bonds and other non-covalent interactions that govern the crystal packing. nih.govnih.gov

This integrated approach allows for a cycle of prediction and verification, where computational models provide theoretical frameworks that can be tested and refined by experimental results, leading to a more robust and comprehensive understanding of the molecule's behavior.

Exploration of Novel Reaction Pathways for Derivatization

The core structure of this compound serves as a versatile scaffold for the synthesis of new chemical entities. Future research will likely focus on exploring novel reaction pathways to create derivatives with tailored properties. The amide bond, while stable, and the aromatic rings offer multiple sites for chemical modification.

Potential avenues for exploration include:

Functionalization of Aromatic Rings: Introducing a wider range of substituents onto either the dichlorophenyl or the tolyl ring to systematically study their electronic and steric effects on the molecule's conformation and crystal packing. This could involve electrophilic aromatic substitution or cross-coupling reactions.

Modification of the Amide Linkage: While challenging, exploring reactions to modify the amide bond itself could lead to new classes of compounds.

Novel Coupling Reactions: Developing more efficient and sustainable methods for the synthesis of the parent molecule and its derivatives. While traditional methods like the Schotten-Baumann reaction are effective, the use of modern coupling reagents could offer higher yields and milder reaction conditions. mdpi.com

Synthesis of Bio-conjugates: Attaching the benzamide (B126) core to other biologically relevant molecules to explore potential synergistic effects.

The synthesis of a diverse library of derivatives is crucial for establishing comprehensive structure-activity relationships (SAR) and structure-property relationships (SPR), which are essential for designing materials with specific optical, electronic, or other functional properties.

Contribution to Fundamental Understanding of Molecular Interactions

The study of this compound and its analogs has already made significant contributions to the fundamental understanding of molecular interactions, particularly in the solid state. nih.gov The precise arrangement of atoms and molecules in a crystal is dictated by a delicate balance of intermolecular forces.

Key insights gained from studying this class of compounds include:

Hydrogen Bonding: Crystal structure analyses consistently reveal the presence of intermolecular N-H···O hydrogen bonds. nih.govnih.gov These interactions are fundamental in directing the self-assembly of molecules into well-defined one-dimensional chains or more complex three-dimensional networks. researchgate.net The study of how substituents on the aromatic rings influence the geometry and strength of these hydrogen bonds provides valuable data for crystal engineering.

By systematically synthesizing and analyzing a series of related benzanilides, researchers can build a comprehensive database that correlates molecular structure with supramolecular architecture. This knowledge is not limited to this specific compound class but contributes to the broader, fundamental principles governing molecular recognition and self-assembly in organic solids.

Data Tables

Table 1: Crystallographic Data for Related Benzamide Compounds This table presents crystallographic data for N-(2,6-dichlorophenyl)-4-methylbenzamide and N-(2,4-dichlorophenyl)benzamide, illustrating the structural parameters determined through X-ray diffraction.

| Parameter | N-(2,6-dichlorophenyl)-4-methylbenzamide nih.gov | N-(2,4-dichlorophenyl)benzamide nih.gov |

| Chemical Formula | C₁₄H₁₁Cl₂NO | C₁₃H₉Cl₂NO |

| Formula Weight | 280.14 | 266.11 |

| Crystal System | Tetragonal | Monoclinic |

| Space Group | I4₁/a | P2₁/c |

| a (Å) | 16.4706 (8) | 11.7388 (6) |

| b (Å) | 16.4706 (8) | 4.7475 (2) |

| c (Å) | 19.8709 (9) | 22.8630 (11) |

| β (˚) | 90 | 106.360 (4) |

| Volume (ų) | 5390.6 (4) | 1222.56 (10) |

| Z | 16 | 4 |

| Temperature (K) | 293 | 295 (2) |

Table 2: Hydrogen Bond Geometry for Related Benzamide Compounds This table details the hydrogen bond geometry observed in the crystal structures, highlighting the key interaction that directs molecular assembly.

| Compound | D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| N-(2,6-dichlorophenyl)-4-methylbenzamide nih.gov | N-H···O | 0.86 (2) | 2.13 (2) | 2.956 (2) | 161 (2) | - |

| N-(2,4-dichlorophenyl)benzamide nih.gov | N1—H1N···O1 | 0.805 (16) | 2.178 (19) | 2.899 (2) | 149 (2) | x, y-1, z |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2,4-dichlorophenyl)-4-methylbenzamide?

- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted anilines and benzoyl derivatives. For example:

- Step 1 : React 2,4-dichloroaniline with 4-methylbenzoyl chloride in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group .

- Step 2 : Purify the product using column chromatography and confirm purity via melting point analysis and HPLC.

- Key Conditions : Reactions are performed in anhydrous dichloromethane or DMF under nitrogen, with triethylamine as a base to neutralize HCl byproducts .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and aromatic C-Cl (~550–600 cm⁻¹) stretches .

- NMR : Use ¹H NMR to identify aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR verifies the carbonyl carbon (δ ~165 ppm) .

- Elemental Analysis : Validate empirical formula (C₁₄H₁₁Cl₂NO) with ≤0.3% deviation .

Q. What are the standard protocols for assessing the fluorescence properties of this compound?

- Methodological Answer :

- Instrumentation : Use a spectrofluorometer with λex = 340 nm and λem = 380 nm .

- Optimization :